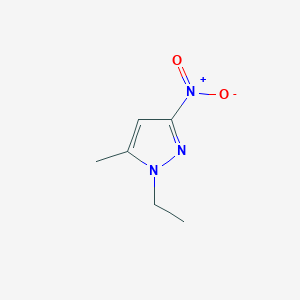

1-ethyl-5-methyl-3-nitro-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethyl-5-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-5(2)4-6(7-8)9(10)11/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIIPEUVPVNVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethyl 5 Methyl 3 Nitro 1h Pyrazole and Its Structural Analogues

General Principles of Pyrazole (B372694) Annulation and Functionalization

The construction of the pyrazole ring, a process known as annulation, is a cornerstone of heterocyclic synthesis. Several fundamental strategies have been developed and refined over the years, each offering distinct advantages in terms of substrate scope, efficiency, and control over the final substitution pattern.

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. nih.govmdpi.com This approach, famously pioneered by Knorr, involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents to form the pyrazole ring. beilstein-journals.org

Key multifunctional carbon synthons include:

1,3-Dicarbonyl Compounds: The reaction of a β-diketone with a hydrazine derivative is a direct and rapid path to polysubstituted pyrazoles. mdpi.com However, when an unsymmetrical diketone and a substituted hydrazine are used, the reaction can yield a mixture of two regioisomers. beilstein-journals.orgnih.gov

α,β-Unsaturated Carbonyl Compounds: These substrates, particularly those with a leaving group in the β-position, react with hydrazines to form pyrazolines, which can then be oxidized or undergo elimination to yield the aromatic pyrazole ring. nih.govmdpi.com This method can offer improved regioselectivity compared to the use of 1,3-dicarbonyls. nih.gov

β-Enaminones: These compounds serve as valuable synthons, reacting regiospecifically with hydrazine derivatives to afford the corresponding pyrazoles, often with high yields. nih.gov

The general mechanism involves a sequence of condensation, cyclization, and dehydration steps to form the aromatic pyrazole ring. The regiochemical outcome is a critical consideration, influenced by the steric and electronic properties of the substituents on both the hydrazine and the 1,3-dielectrophile. nih.gov

| Carbon Synthon | Hydrazine Derivative | Product Type | Key Features |

| 1,3-Diketone | Substituted Hydrazine | Polysubstituted Pyrazole | Straightforward method; potential for regioisomeric mixtures. mdpi.com |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazole (via Pyrazoline) | Often provides better regiocontrol; requires an aromatization step. mdpi.comnih.gov |

| β-Enaminone | Hydrazine | Polysubstituted Pyrazole | Good yields and regioselectivity. nih.gov |

| Acetylenic Ketone | Substituted Hydrazine | 1,3,5-Substituted Pyrazole | Direct route to pyrazoles; often highly regioselective. thieme-connect.com |

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkyne or an alkene).

For pyrazole synthesis, the key 1,3-dipoles are:

Diazo Compounds: The reaction of diazo compounds with alkynes is a well-established route to pyrazoles. The regioselectivity of the addition is a key aspect, and the use of alkyne surrogates can help address issues of regiochemical control. nih.govorganic-chemistry.org

Nitrile Imines: These reactive intermediates, often generated in situ from hydrazonyl chlorides, readily undergo cycloaddition with alkynes to afford a wide range of substituted pyrazoles. nih.gov This method is particularly effective for the regioselective synthesis of 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles. rsc.orgacs.org

These cycloaddition reactions are valued for their high atom economy and ability to build molecular complexity in a single step. tandfonline.com

| 1,3-Dipole | Dipolarophile | Product Type | Key Features |

| Diazo Compound | Alkyne | Substituted Pyrazole | Fundamental [3+2] cycloaddition; regioselectivity can be a challenge. organic-chemistry.org |

| Nitrile Imine | Alkyne / Alkyne Surrogate | 1,3,5- or 1,3,4,5-Substituted Pyrazole | High regioselectivity; dipole generated in situ. nih.govrsc.org |

| N-alkylated Tosylhydrazone (diazo precursor) | Terminal Alkyne | 1,3,5-Trisubstituted Pyrazole | Proceeds with complete regioselectivity. nih.gov |

Multicomponent reactions (MCRs), where three or more starting materials combine in a single synthetic operation to form a product containing portions of all reactants, have emerged as a highly efficient strategy for synthesizing complex molecules like pyrazoles. mdpi.comrsc.org MCRs are characterized by operational simplicity, high atom economy, and reduced waste generation, aligning with the principles of green chemistry. acs.org

Several MCRs have been developed for pyrazole synthesis:

Three-Component Reactions: A common strategy involves the reaction of an aldehyde, a β-ketoester, and a hydrazine to produce highly substituted pyrazoles. beilstein-journals.orgnih.gov

Four-Component Reactions: These reactions can assemble more complex pyrazole-fused systems, such as pyrano[2,3-c]pyrazoles, by combining reactants like aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) in one pot. mdpi.com

Pseudo-Five-Component Reactions: Even more complex scaffolds can be built, for instance, by reacting chromene systems with hydrazine in a process that involves ring opening and re-cyclization to form the pyrazole nucleus. beilstein-journals.org

These MCR strategies significantly extend the scope of traditional pyrazole syntheses, allowing for rapid generation of molecular diversity. nih.govmdpi.com

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. scilit.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. mdpi.comgalchimia.com

The application of flow chemistry to pyrazole synthesis has enabled:

Enhanced Safety: The generation and use of hazardous intermediates, such as diazoalkanes for 1,3-dipolar cycloadditions, can be performed more safely on a larger scale because only a small amount of the reactive species exists at any given moment. nih.gov

Increased Efficiency: Reactions can often be conducted at temperatures above the solvent's boiling point, significantly accelerating reaction rates and reducing residence times from hours to minutes. nih.gov

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous "assembly line" fashion without isolating intermediates. This has been demonstrated in the multi-step synthesis of complex pyrazoles, where core formation is followed by downstream functionalization modules like N-alkylation. nih.gov

Flow chemistry has been successfully applied to various pyrazole-forming reactions, including cyclocondensations and 1,3-dipolar cycloadditions, highlighting its potential to modernize the synthesis of these important heterocycles. mdpi.comrsc.org

Regioselective Synthesis of 1,3,5-Substituted Pyrazoles, relevant to 1-Ethyl-5-methyl-3-nitro-1H-pyrazole

The synthesis of a specifically substituted pyrazole like this compound hinges on achieving high regioselectivity. The 1,3,5-substitution pattern requires careful selection of starting materials and synthetic methods to control the placement of the ethyl, methyl, and nitro groups on the pyrazole ring.

A logical synthetic approach could involve the initial formation of a 1-ethyl-5-methyl-1H-pyrazole core, followed by a regioselective nitration at the C3 position. Alternatively, a pre-functionalized synthon could be used to introduce the nitro group during the initial ring-forming reaction. The reaction of acetylenic ketones with mono-substituted hydrazines has been shown to be a highly regioselective method for producing 1,3,5-substituted pyrazoles in excellent yields. thieme-connect.com Similarly, 1,3-dipolar cycloaddition reactions between N-alkylated tosylhydrazones and terminal alkynes proceed with complete regioselectivity to give 1,3,5-trisubstituted pyrazoles. nih.gov

For an unsymmetrical pyrazole, such as 3(5)-methyl-1H-pyrazole, direct alkylation can lead to a mixture of two regioisomers: the N1-alkylated and N2-alkylated products. Achieving regioselective N-alkylation is therefore a significant synthetic challenge. The outcome is often controlled by steric hindrance, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org

Recently, catalyst-free Michael reactions have been developed for the highly regioselective N1-alkylation of various 1H-pyrazoles, providing access to di-, tri-, and tetra-substituted pyrazoles bearing versatile functional groups like nitro and ester groups. acs.orgresearchgate.net

In the pursuit of more environmentally friendly synthetic methods, dialkyl carbonates, particularly dimethyl carbonate (DMC), have emerged as "green" alkylating agents. unive.itnih.gov Their advantages include:

Low Toxicity: DMC is significantly less toxic than traditional alkylating agents like dimethyl sulfate (B86663) or methyl halides. unive.itfrontiersin.org

Reduced Waste: The reactions avoid the formation of inorganic salt byproducts, a common issue when using alkyl halides with a base. nih.gov

Tunable Reactivity: The reactivity of DMC can be tuned by temperature; it typically acts as a methylating agent at higher temperatures. nih.gov

The use of dimethyl carbonate, often with a catalyst, provides an eco-friendly pathway for the N-methylation of various nitrogen-containing heterocycles, including pyrazoles. researchgate.net By extension, diethyl carbonate can be used for ethylation, offering a greener route to 1-ethyl-pyrazoles.

| Alkylation Method | Electrophile | Key Features | Regioselectivity |

| Classical Alkylation | Alkyl Halide + Base | Widely used; can produce salt waste. | Often yields isomeric mixtures; sterically controlled. semanticscholar.org |

| Michael Reaction | Activated Alkene | Catalyst-free; high yielding. | Excellent N1-regioselectivity (>99:1). acs.org |

| Trichloroacetimidate Alkylation | Trichloroacetimidate + Acid | Mild conditions; avoids strong bases. | Sterically controlled; gives isomeric mixtures with unsymmetrical pyrazoles. mdpi.com |

| Green Alkylation | Dialkyl Carbonate | Low toxicity; no salt byproduct. unive.it | Can provide good selectivity under optimized conditions. researchgate.net |

Strategic Incorporation of Methyl Moieties at the Pyrazole C5 Position through Precursor Design

The regioselective synthesis of pyrazoles heavily relies on the design of the acyclic precursors. The most common method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative. nih.govacs.org The substitution pattern of the final pyrazole is dictated by the structure of these starting materials.

To strategically place a methyl group at the C5 position of the pyrazole ring, a 1,3-dicarbonyl compound with a terminal methyl group is typically employed. For instance, the reaction of ethyl acetoacetate (B1235776) with a substituted hydrazine is a well-established method for producing pyrazolone (B3327878) precursors, which can then be further modified. jmchemsci.com In the synthesis of 1,3,5-substituted pyrazoles, the selection of an unsymmetrical β-diketone is crucial. The reaction of such a diketone with a substituted hydrazine, like ethylhydrazine, will lead to the formation of two regioisomers. However, by carefully controlling reaction conditions and the electronic and steric properties of the substituents on the β-diketone, the reaction can be guided to favor the desired C5-methylated isomer.

For example, the synthesis of 1,3,4,5-tetrasubstituted pyrazoles can be achieved with high regioselectivity through the 1,3-dipolar cycloaddition of in situ generated nitrilimines with enaminones. mdpi.comunive.it The structure of the enaminone precursor determines the substituents at the C4 and C5 positions. Therefore, employing an enaminone derived from a ketone bearing a methyl group adjacent to the carbonyl involved in the enamine formation ensures the methyl moiety is incorporated at the C5 position of the resulting pyrazole.

Table 1: Precursor Design for C5-Methyl Pyrazole Synthesis

| Precursor 1 (1,3-Dielectrophile) | Precursor 2 (Hydrazine) | Key Feature for C5-Methylation | Resulting Pyrazole Skeleton |

| Acetylacetone (B45752) (2,4-pentanedione) | Ethylhydrazine | Symmetrical diketone with two terminal methyl groups | 1-Ethyl-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate | Phenylhydrazine | β-ketoester with a terminal methyl group | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one nih.gov |

| Enaminone from a methyl ketone | Hydrazonyl chloride (forms nitrilimine) | Methyl group on the enamine β-carbon | 1,3,4,5-tetrasubstituted pyrazole with C5-methyl group mdpi.comunive.it |

Directed Nitration and Nitro-Group Precursor Strategies for the C3 Position, including Thermal Rearrangement of N-Nitropyrazoles

Introducing a nitro group at the C3 position of a pyrazole ring can be accomplished through direct nitration or, more commonly and with greater regiocontrol, through a rearrangement strategy involving an N-nitropyrazole intermediate.

Direct nitration of pyrazole and its derivatives, typically using mixed acids (a combination of nitric acid and sulfuric acid) or nitric acid in acetic anhydride (B1165640), often leads to nitration at the C4 position, as it is the most electron-rich carbon. semanticscholar.orgmdpi.compreprints.org However, the directing influence of pre-existing substituents can alter this outcome. For N-substituted pyrazoles, direct nitration can sometimes yield the 3-nitro derivative, although mixtures of isomers are common. semanticscholar.org

A more reliable and widely used method for synthesizing 3-nitropyrazoles is the thermal rearrangement of N-nitropyrazoles. fx361.comnih.govresearchgate.net This two-step process involves:

N-nitration: The pyrazole is first nitrated at the N1 position. This is typically achieved using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride (forming acetyl nitrate (B79036) in situ). semanticscholar.orgresearchgate.net

Thermal Rearrangement: The resulting N-nitropyrazole is then heated in a high-boiling point solvent, such as benzonitrile (B105546) or anisole. fx361.com This induces a rearrangement, migrating the nitro group from the N1 position to a carbon atom on the ring. The mechanism is believed to be a nih.govacs.org sigmatropic shift, which preferentially places the nitro group at the C3 (or C5) position. acs.orgacs.org For N-unsubstituted pyrazoles, this method yields 3(5)-nitropyrazole. nih.govresearchgate.net In an N1-substituted pyrazole, like 1-ethyl-5-methyl-1H-pyrazole, this rearrangement is a key strategy for introducing the nitro group specifically at the C3 position.

Specific Synthetic Routes to this compound and Closely Related Derivatives

Syntheses Involving Ethylated and Methylated Pyrazole Precursors, such as 1-Methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester

The synthesis of the target compound begins with an appropriately substituted pyrazole core. The general strategy involves constructing a pyrazole ring that already contains the desired N1-ethyl and C5-methyl groups. This precursor, 1-ethyl-5-methyl-1H-pyrazole, is then subjected to a nitration reaction.

While direct synthesis of 1-ethyl-5-methyl-1H-pyrazole is the most straightforward approach, examining the synthesis of related structures provides insight into the methodologies for introducing alkyl groups. For instance, the synthesis of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester is achieved by the methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester. google.com In a patented method, this N-methylation is carried out using dimethyl carbonate and sodium hydride (NaH) in dimethylformamide (DMF), offering a less toxic alternative to traditional methylating agents like dimethyl sulfate. google.com This illustrates a common industrial strategy: forming the pyrazole ring first and then alkylating the ring nitrogen.

Similarly, the ethylation of a pyrazole ester, such as 3-methylpyrazole-5-carboxylic acid ethyl ester, with ethyl bromide and sodium in ethanol (B145695) has been shown to produce a mixture of 1-ethyl-3-methyl-pyrazole-5-carboxylic acid ester and 1-ethyl-5-methyl-pyrazole-3-carboxylic acid ester. google.com This highlights a key challenge in the alkylation of N-unsubstituted pyrazoles: the formation of regioisomers. Separating these isomers can be difficult, making precursor design that avoids such steps preferable. google.com

A more direct route to the 1-ethyl-5-methyl-pyrazole precursor would involve the cyclocondensation of a β-dicarbonyl compound like acetylacetone with ethylhydrazine.

Introduction of the Nitro Functionality in the Pyrazole Ring System at the 3-position

With the 1-ethyl-5-methyl-1H-pyrazole precursor in hand, the final step is the introduction of the nitro group at the C3 position. As discussed previously (Section 2.2.3), direct nitration of N-alkylpyrazoles can be challenging and may lead to mixtures of products.

The most effective and regioselective method is the N-nitration followed by thermal rearrangement. fx361.comnih.gov The process would be as follows:

N-Nitration: 1-ethyl-5-methyl-1H-pyrazole is reacted with a nitrating agent like nitric acid in acetic anhydride to form 1-ethyl-5-methyl-1-nitro-1H-pyrazolium nitrate.

Rearrangement: The isolated N-nitro intermediate is heated in a suitable high-boiling solvent. fx361.com This thermal treatment induces the nih.govacs.org sigmatropic rearrangement, moving the nitro group to the adjacent C5 position. However, due to the presence of the ethyl group at N1, the rearrangement will preferentially lead to the formation of this compound. This is the established route for preparing 3-nitropyrazoles from their N-nitro counterparts. researchgate.net

Isolation and Purification Techniques for Nitro-Substituted Pyrazoles to Ensure High Purity for Research Applications

The isolation and purification of the final product are critical for obtaining high-purity material suitable for research. Nitro-substituted pyrazoles are typically solid crystalline compounds, making them amenable to standard purification techniques.

Crystallization/Recrystallization: This is the most common method for purifying solid organic compounds. jmchemsci.com The crude product obtained from the reaction mixture is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. Common solvents for recrystallizing nitropyrazoles include ethanol, methanol, chloroform, or mixtures involving hexanes or ether. mdpi.comscispace.com The choice of solvent is crucial and often determined empirically to achieve the best separation and yield.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for removing minor impurities, column chromatography is a powerful technique. orgchemboulder.com The crude mixture is dissolved in a small amount of solvent and loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. rsc.org A solvent or mixture of solvents (the eluent) is then passed through the column. rsc.org Compounds separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent). orgchemboulder.com Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the pure product. This method is frequently used for purifying nitro-substituted aromatic and heterocyclic compounds. mdpi.comscispace.comrsc.org

In some cases, purification can be achieved by forming an acid addition salt of the pyrazole, crystallizing the salt, and then neutralizing it to regenerate the purified pyrazole base. google.comgoogle.com This technique is effective for removing non-basic impurities.

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 5 Methyl 3 Nitro 1h Pyrazole

Electronic Properties and Aromaticity of the Nitropyrazole System

The pyrazole (B372694) ring is an aromatic heterocyclic system characterized by a five-membered ring containing two adjacent nitrogen atoms and delocalized π-electrons. nih.gov This aromaticity confers significant stability to the pyrazole core. In 1-ethyl-5-methyl-3-nitro-1H-pyrazole, the electronic properties of the system are substantially influenced by the substituents attached to the ring.

The nitro group (-NO₂) at the C3 position is a powerful electron-withdrawing group due to both resonance and inductive effects. It significantly reduces the electron density of the pyrazole ring, a phenomenon that profoundly impacts the molecule's reactivity. researchgate.net The ethyl group at the N1 position and the methyl group at the C5 position are weak electron-donating groups through induction, slightly counteracting the deactivating effect of the nitro group. Despite the presence of the strongly deactivating nitro group, the pyrazole ring retains its aromatic character. The combination of these electronic influences results in a polarized molecule with specific sites of electrophilicity and nucleophilicity, governing its chemical behavior. nih.gov The presence of nitro groups on a pyrazole ring is also associated with increased molecular density and thermal stability. nih.gov

| Substituent | Position | Electronic Effect | Impact on Ring Electron Density |

| Nitro (-NO₂) | C3 | Strong Electron-Withdrawing | Decreases |

| Ethyl (-CH₂CH₃) | N1 | Weak Electron-Donating | Increases (Slightly) |

| Methyl (-CH₃) | C5 | Weak Electron-Donating | Increases (Slightly) |

Reactivity at the Pyrazole Ring Positions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org In unsubstituted pyrazole, the C4 position is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. scribd.com However, the reactivity of this compound in SEAr reactions is significantly diminished by the presence of the electron-withdrawing nitro group at C3, which strongly deactivates the ring towards electrophiles. masterorganicchemistry.com

Further nitration or halogenation of this molecule is expected to be challenging and require harsh reaction conditions. The directing effects of the existing substituents would guide the position of any subsequent substitution. The N1-ethyl and C5-methyl groups are ortho-, para-directing (directing to C4), while the C3-nitro group is a meta-director (also directing to C4). Therefore, if an electrophilic substitution reaction were to occur, the C4 position would be the overwhelmingly favored site for attack. Studies on similar substituted pyrazoles confirm that nitration often occurs at the 4-position of the pyrazole nucleus, sometimes requiring strong nitrating agents like a mixture of nitric acid and sulfuric acid. rsc.org

The pyrazole ring is generally resistant to nucleophilic aromatic substitution (SNAr) due to its electron-rich nature. However, the presence of a potent electron-withdrawing group like the nitro group can activate the ring for such reactions. jsynthchem.com In this compound, the nitro group at C3 substantially lowers the electron density across the ring, particularly at the C5 position and, to a lesser extent, the C4 position. This electronic deficiency makes the ring more susceptible to attack by strong nucleophiles.

For an SNAr reaction to proceed, a suitable leaving group must be present at the position of attack. While the specific compound lacks an inherent leaving group on the carbon atoms of the pyrazole ring, related studies show that if a halogen were present at the C4 or C5 position of a nitropyrazole, it could be displaced by a nucleophile. The activating effect of the nitro group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. jsynthchem.com

Transformations Involving the Nitro Group

The reduction of the nitro group to an amino group is one of the most important transformations of nitroaromatic compounds. jsynthchem.comwikipedia.org This conversion can be achieved through various controlled reduction pathways, yielding the corresponding amino pyrazole. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.orgorganic-chemistry.org

The specific reduction of this compound would yield 1-ethyl-5-methyl-1H-pyrazol-3-amine. The choice of reducing agent and reaction conditions allows for chemoselectivity, preserving other functional groups in the molecule. For instance, catalytic transfer hydrogenation is often a mild and effective method. organic-chemistry.org The synthesis of related amino pyrazoles, such as 1-ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine, indicates that the pyrazole ring can first undergo nitration at the C4 position, followed by the selective reduction of one or both nitro groups to produce nitro-amino or diamino derivatives. bldpharm.com

Common Reagents for Nitro Group Reduction

| Reagent/Method | Typical Conditions | Selectivity |

| Catalytic Hydrogenation (H₂, Pd/C) | Room temperature/pressure, various solvents | High, can sometimes reduce other groups |

| Iron (Fe) in Acid (e.g., HCl, Acetic Acid) | Refluxing acid | Good, widely used industrially |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Effective for aromatic nitro compounds |

| Sodium Borohydride (NaBH₄) with Catalyst | Requires a catalyst like Ni(PPh₃)₄ | Can be a milder alternative |

Summary of Influences:

Reactivity: The nitro group deactivates the pyrazole ring towards electrophilic attack, making reactions like further nitration or Friedel-Crafts alkylation significantly more difficult. researchgate.net Conversely, it activates the ring towards nucleophilic attack, should a suitable leaving group be present. jsynthchem.com

Acidity/Basicity: The electron-withdrawing effect of the nitro group increases the acidity of ring protons and decreases the basicity of the pyridine-like nitrogen atom (N2). mdpi.com

Stability: Nitropyrazoles are generally characterized by high thermal stability. nih.gov The presence of the nitro group contributes to the resonance stabilization of the aromatic system. This enhanced stability, combined with high density, makes nitropyrazoles a subject of interest in the field of energetic materials. nih.govresearchgate.net

Reactivity of the N1-Ethyl and C5-Methyl Substituents: Exploration of Side-Chain Transformations

The functionalization of the pyrazole core is a key area of research in heterocyclic chemistry. The substituents on the pyrazole ring, such as the N1-ethyl and C5-methyl groups in this compound, offer additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The reactivity of these side chains is influenced by the electronic properties of the nitropyrazole ring.

The C5-methyl group, being attached to a carbon atom of the electron-deficient pyrazole ring, can exhibit enhanced acidity of its protons, making it susceptible to deprotonation by a strong base. This can facilitate condensation reactions with aldehydes and ketones, leading to the formation of styryl or related derivatives. Furthermore, the methyl group can be a target for oxidation reactions, potentially yielding the corresponding carboxylic acid or hydroxymethyl derivatives under controlled conditions. Halogenation of the C5-methyl group, particularly with reagents like N-bromosuccinimide (NBS), can also occur, providing a handle for further nucleophilic substitution reactions.

The N1-ethyl group is generally more stable and less reactive than the C5-methyl group. However, transformations are not impossible. For instance, radical-initiated reactions could potentially lead to functionalization at the ethyl side chain. The stability of this group is a key feature, often ensuring the integrity of the N1-substitution during various transformations on other parts of the molecule.

Illustrative data on the reactivity of methyl groups on pyrazole rings from related studies can be summarized as follows:

| Reagent/Condition | Functional Group Targeted | Resulting Transformation |

| Strong Base (e.g., LDA), then Electrophile (e.g., R-CHO) | C5-Methyl | Side-chain alkylation/alkenylation |

| Oxidizing Agent (e.g., KMnO4) | C5-Methyl | Oxidation to carboxylic acid |

| Radical Initiator (e.g., AIBN), Halogen Source (e.g., NBS) | C5-Methyl | Side-chain halogenation |

It is important to note that the specific reactivity of the N1-ethyl and C5-methyl groups in this compound will be modulated by the presence of the nitro group at the C3 position, which significantly influences the electron density distribution within the pyrazole ring.

Proposed Reaction Mechanisms for Functionalization of this compound and its Analogues, including ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism studies for Nitropyrazoles

The functionalization of nitropyrazoles can proceed through various mechanistic pathways. For this compound and its analogues, nucleophilic aromatic substitution (SNAr) is a common mechanism, where the electron-withdrawing nitro group activates the pyrazole ring towards attack by nucleophiles.

A particularly interesting and complex mechanism observed in the reactions of some nitrogen-containing heterocycles, including nitropyrazoles, is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway provides an alternative to the conventional SNAr mechanism and can lead to products that are not easily explained by direct substitution.

The ANRORC mechanism can be conceptually broken down into three key steps:

Addition of the Nucleophile: A nucleophile adds to an electrophilic carbon atom of the pyrazole ring, often adjacent to a leaving group or in a position activated by the nitro group.

Ring Closure: The open-chain intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring. This can result in the expulsion of a fragment of the original ring and the incorporation of the nucleophile into the new ring structure.

Studies on the reactions of 1,4-dinitropyrazoles with arylhydrazines have proposed an ANRORC mechanism to explain the formation of the observed products. researchgate.net For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines can yield a mixture of 1-aryl-3-methyl-4-nitro-1H-pyrazoles and 1-aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.net The formation of these regioisomers can be rationalized through an ANRORC pathway where the initial nucleophilic attack of the hydrazine (B178648) is followed by the opening of the pyrazole ring and subsequent recyclization.

While specific ANRORC studies on this compound are not extensively detailed in the literature, the principles derived from analogous nitropyrazole systems suggest that such a mechanism could be operative under certain reaction conditions, particularly with strong nucleophiles.

A comparison of the proposed steps in a hypothetical ANRORC mechanism for a nitropyrazole is presented below:

| Step | Description | Intermediate |

| 1. Nucleophilic Addition | The nucleophile attacks an electrophilic carbon of the pyrazole ring. | A σ-complex (Meisenheimer-like) is formed. |

| 2. Ring Opening | Cleavage of a C-N or N-N bond in the pyrazole ring. | An open-chain nitro-containing species is generated. |

| 3. Ring Closure | Intramolecular cyclization of the open-chain intermediate. | A new or rearranged pyrazole ring is formed. |

Further mechanistic investigations, including isotopic labeling studies, would be invaluable in definitively establishing the operation of the ANRORC mechanism in the functionalization of this compound and its derivatives.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific chemical compound, this compound, could not be located. While the compound is listed by some chemical suppliers, indicating its synthesis and commercial availability, the requisite research findings to populate the requested detailed analysis are not present in the public domain. bldpharm.combldpharm.comchemscene.com

The generation of a scientifically accurate article focusing on the Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of this specific molecule is contingent upon the availability of published experimental data. This includes ¹H and ¹³C NMR chemical shifts and coupling patterns, data from two-dimensional NMR techniques (COSY, HSQC, HMBC), characteristic IR absorption bands, and mass fragmentation analysis.

Searches yielded spectroscopic information for structurally related pyrazole derivatives, such as 5-methyl-3-nitro-1H-pyrazole and various other substituted nitropyrazoles. nih.govresearchgate.netmdpi.com However, the precise substitution pattern of an ethyl group at the N1 position, a methyl group at C5, and a nitro group at C3, defines a unique molecule with a distinct spectroscopic fingerprint. Extrapolating data from related but structurally different compounds would lead to significant inaccuracies in chemical shifts, vibrational frequencies, and fragmentation patterns, thereby failing to meet the required standards of scientific accuracy for the specified subject.

Therefore, without access to primary research data detailing the empirical spectroscopic analysis of this compound, it is not possible to construct the thorough and scientifically accurate article as outlined in the user's request.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 5 Methyl 3 Nitro 1h Pyrazole

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published HRMS data is available for 1-ethyl-5-methyl-3-nitro-1H-pyrazole to allow for the determination of its exact mass and confirmation of its molecular formula (C₆H₉N₃O₂).

X-ray Diffraction Analysis for Solid-State Structure and Conformation

There are no public records of the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its solid-state structure, conformation, crystal system, space group, and unit cell dimensions is not known.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without X-ray diffraction data, the crystal packing and specific intermolecular interactions, such as hydrogen bonding or π-stacking, for this compound cannot be described.

Elemental Analysis for Empirical Formula Validation

Specific experimental data from the elemental analysis of this compound, which would provide the percentage composition of carbon, hydrogen, and nitrogen to validate its empirical formula, is not found in the reviewed literature.

Computational and Theoretical Investigations of 1 Ethyl 5 Methyl 3 Nitro 1h Pyrazole

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations) for Electronic Structure and Reactivity Prediction

Quantum chemical studies, especially those using Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are widely used to investigate the electronic structure and predict the reactivity of organic molecules, including heterocyclic systems like nitropyrazoles. acrhem.orgnih.gov These calculations provide a detailed picture of how electrons are distributed within a molecule and how this distribution governs its chemical behavior. For 1-ethyl-5-methyl-3-nitro-1H-pyrazole, DFT calculations would typically be performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable predictions of its properties. acrhem.orgbohrium.com

The reactivity of a molecule is fundamentally linked to its electronic structure. Molecular Orbital (MO) theory is a powerful framework for understanding this connection. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). acrhem.orgnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

For this compound, the pyrazole (B372694) ring is substituted with an electron-donating ethyl group at the N1 position, an electron-donating methyl group at the C5 position, and a strong electron-withdrawing nitro group at the C3 position. These substituents significantly influence the electron density distribution across the pyrazole ring and, consequently, the energies of the frontier orbitals. The nitro group, in particular, lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. DFT calculations can precisely quantify these effects, providing values for the HOMO and LUMO energies and mapping the electron density distribution. acrhem.orgrsc.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. They visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a site for electrophilic attack, and a positive potential (blue) near the hydrogen atoms of the alkyl groups. nih.govbohrium.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Ethyl-5-methyl-1H-pyrazole | -6.2 | -0.5 | 5.7 |

| This compound | -7.1 | -2.8 | 4.3 |

Note: The data in this table is illustrative, based on general principles of substituent effects on pyrazole derivatives, and serves to demonstrate the expected trends.

Nitropyrazoles are often investigated as energetic materials, making the study of their thermodynamics, particularly their enthalpy of formation, a key area of research. nih.govenergetic-materials.org.cn Quantum chemical methods can be used to calculate the energetics of various chemical processes, including synthesis reactions, decomposition pathways, and isomerization. superfri.org

By calculating the total electronic energies of reactants, products, transition states, and intermediates, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of important thermodynamic quantities such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea). High-level composite methods like G4MP2 and G4 are often employed for accurate enthalpy of formation calculations. superfri.org For this compound, these calculations could be used to assess its thermal stability and predict the energy release upon decomposition, which is crucial for evaluating its potential as an energetic material.

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. jocpr.comnih.gov

To predict the IR spectrum, calculations are performed to determine the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. bohrium.com The predicted spectrum helps in the assignment of absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as the characteristic N-O stretching of the nitro group or C-H stretching of the alkyl groups.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), allowing for direct comparison with experimental spectra. This predictive capability is extremely useful for confirming the structure of newly synthesized compounds. researchgate.netbohrium.com

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| NO₂ Asymmetric Stretch | 1550 | 1545 |

| NO₂ Symmetric Stretch | 1365 | 1360 |

| ¹H NMR Chemical Shift (ppm) | ||

| Ring-H | 7.10 | 7.05 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C-NO₂ | 150.5 | 149.8 |

Note: The data presented is hypothetical and serves to illustrate the typical level of agreement between computationally predicted and experimentally measured spectroscopic parameters.

Computational Modeling of Tautomeric Forms and Conformational Preferences within the Pyrazole System

While unsubstituted or N-H pyrazoles can exist in different tautomeric forms through proton migration, this compound is N-substituted, which prevents annular tautomerism. nih.govmdpi.com However, the molecule still possesses conformational flexibility, primarily related to the rotation of the ethyl and nitro groups.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Nitropyrazoles to Correlate Structure with Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. nih.gov For a class of compounds like nitropyrazoles, a QSRR model could be developed to predict properties such as acidity (pKa), reaction rates, or energetic performance. nih.gov

The process involves several steps:

Dataset Creation: A series of related nitropyrazole compounds with known experimental reactivity data is assembled.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find a mathematical equation that best correlates the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques.

For nitropyrazoles, a QSRR study could, for example, correlate the electron-withdrawing strength of substituents (quantified by descriptors like the Hammett constant or calculated electrostatic potential) with the compound's sensitivity as an energetic material. Such models are valuable for rationally designing new compounds with desired properties without the need to synthesize and test every possible variant.

Synthesis and Exploration of Derived Chemical Entities from 1 Ethyl 5 Methyl 3 Nitro 1h Pyrazole

Functionalization of the Pyrazole (B372694) Core

The reactivity of the 1-ethyl-5-methyl-3-nitro-1H-pyrazole scaffold has been explored through derivatization of the nitro group, modifications of the ethyl and methyl side-chains, and the introduction of additional substituents onto the pyrazole ring. These transformations provide pathways to a diverse range of compounds with modified properties.

The nitro group at the C3 position of the pyrazole ring is a key functional handle for chemical modification. One of the most common transformations is its reduction to an amino group, yielding 1-ethyl-5-methyl-1H-pyrazol-3-amine. This amino-pyrazole derivative is a valuable intermediate for the synthesis of fused heterocyclic systems and other complex molecules. The resulting aminopyrazoles are precursors for a variety of bioactive compounds and can be used in the synthesis of pyrazolopyridines and pyrazolopyrimidines. nih.govarkat-usa.orgchim.it

Furthermore, the nitro group can be transformed into other energetic moieties to enhance the energetic properties of the parent compound. The introduction of a dinitromethyl group into a nitropyrazole ring, for instance, has been shown to increase the oxygen content and improve the energetic properties of the resulting material. nih.gov This strategy is part of a broader effort to develop new high-performance energetic materials by linking nitropyrazoles with other nitrogen-rich compounds like tetrazoles, triazoles, and furazans. nih.gov The goal of these modifications is to increase nitrogen content and density, which can lead to improved detonation performance. nih.govnih.govresearchgate.net

The ethyl and methyl groups on the pyrazole ring also offer opportunities for further chemical applications. While specific modifications on this compound are not extensively detailed in the provided search results, general principles of alkyl group functionalization on heterocyclic rings can be applied. For example, N-alkylation of pyrazoles is a common strategy to modify their properties and prevent unwanted reactivity at the N-H position. uni-muenchen.de The introduction of functional groups, such as azido (B1232118) or nitrato groups, onto alkyl chains attached to the pyrazole ring is a known method for creating potential melt-cast explosives. mdpi.com These modifications can influence the melting point, thermal stability, and energetic performance of the resulting compounds. uni-muenchen.demdpi.com For instance, elongating an alkyl chain, such as from a methyl to an ethyl bridge between pyrazole rings, has been shown to improve sensitivity and thermal stability in some energetic compounds. uni-muenchen.de

The C4 position of the pyrazole ring is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups. Nitration is a key reaction, and the synthesis of 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) highlights the potential to introduce multiple nitro groups onto the pyrazole core. researchgate.netenergetic-materials.org.cn These highly nitrated compounds are of interest as energetic materials with performance potentially exceeding that of TNT. energetic-materials.org.cn The introduction of a second nitro group at the C4 position can be achieved through nitration of a 3-nitropyrazole precursor. acs.org Halogenation at the C4 position is another possible modification, providing a handle for further synthetic transformations.

Advanced Applications in Chemical Science Excluding Prohibited Elements

Role as Synthetic Intermediates for Specialty Chemicals and Fine Chemicals

Nitrated pyrazoles, including 1-ethyl-5-methyl-3-nitro-1H-pyrazole, serve as important intermediates in the synthesis of more complex molecules. mdpi.comnih.gov The pyrazole (B372694) core is a stable aromatic system, and the presence of the nitro group, along with the methyl and ethyl substituents, provides multiple reactive sites for further chemical transformations. mdpi.comnih.gov These characteristics allow for the construction of a variety of specialty and fine chemicals.

The nitro group on the pyrazole ring can be chemically modified, for instance, through reduction to an amino group. This amino-pyrazole derivative can then serve as a building block for the synthesis of a wide range of heterocyclic compounds. Additionally, the pyrazole ring itself can undergo various reactions, enabling the creation of diverse molecular architectures. The versatility of pyrazole derivatives makes them valuable in the synthesis of compounds for agrochemicals and dyes. jmchemsci.com

The synthesis of specialty chemicals often involves multi-step processes where a key intermediate, such as this compound, is crucial for building the final molecular structure. For example, pyrazolone (B3327878) derivatives, which can be synthesized from pyrazole precursors, are used to create a variety of other compounds through reactions like condensation with aldehydes. jmchemsci.com

Table 1: Potential Transformations of this compound as a Synthetic Intermediate

| Functional Group | Potential Reaction | Resulting Functional Group | Potential Application of Product |

| Nitro Group | Reduction | Amino Group | Synthesis of fused heterocyclic systems, dyes |

| Pyrazole Ring | Electrophilic Substitution | Substituted Pyrazole | Modification of electronic and steric properties |

| Methyl Group | Oxidation | Carboxylic Acid | Further functionalization, synthesis of esters and amides |

Exploration in Materials Science, particularly as components in High Energy Density Materials

Nitrated-pyrazole compounds are a significant area of research in materials science, particularly in the field of high-energy-density materials (HEDMs). mdpi.comnih.gov These materials are characterized by their large amounts of stored chemical energy. nih.gov The appeal of the nitropyrazole framework lies in its high heat of formation, high density, and good thermal stability, which are desirable properties for energetic materials. mdpi.comnih.govresearchgate.net

The pyrazole ring itself is an energy-rich heterocyclic system, and the incorporation of nitro groups further increases the energy content of the molecule. mdpi.com The presence of multiple nitro groups can improve the oxygen balance of a compound, which is a measure of the degree to which a molecule can oxidize its own carbon and hydrogen atoms upon decomposition. mdpi.comnih.gov The compact and stable structure of the pyrazole ring contributes to the density and thermal stability of these materials. nih.gov

Research in this area focuses on synthesizing new molecules that balance high energy content with low sensitivity to external stimuli like impact and friction. nih.govresearchgate.net The structural modifications on the pyrazole ring, such as the addition of different functional groups, allow for the fine-tuning of these properties. researchgate.net For instance, combining the nitropyrazole core with other nitrogen-rich heterocycles like triazoles or tetrazoles is a strategy to enhance the energetic properties of the resulting materials. mdpi.comrsc.orgmdpi.com The development of such compounds is aimed at creating advanced materials with tailored properties for various applications. nih.gov

Table 2: Contribution of Structural Features of Nitropyrazoles to High Energy Density Properties

| Structural Feature | Contribution to Material Properties |

| Pyrazole Ring | High heat of formation, structural stability. mdpi.comresearchgate.net |

| Nitro Group(s) | Increased energy content, improved oxygen balance. mdpi.comnih.gov |

| High Nitrogen Content | Formation of stable N₂ gas upon decomposition, environmentally friendly. nih.gov |

| Compact Structure | High molecular density. mdpi.comnih.gov |

Catalytic Applications of this compound Derived Ligands, such as in oxidation reactions

The pyrazole scaffold is a versatile platform for the design of ligands for catalysis. Ligands derived from pyrazole can coordinate with a variety of metal centers to form catalytically active complexes. cnr.itmdpi.comresearchgate.net Specifically, pyrazole-based ligands have shown significant promise in catalyzing oxidation reactions. cnr.itmdpi.comarabjchem.orgresearchgate.net

A ligand derived from this compound could be synthesized and used to form metal complexes with potential catalytic activity. The nitrogen atoms of the pyrazole ring can act as donor atoms to coordinate with a metal ion, such as copper(II). cnr.itmdpi.com The substituents on the pyrazole ring—the ethyl, methyl, and nitro groups—would influence the electronic and steric properties of the resulting ligand and its metal complex, thereby affecting its catalytic performance. arabjchem.org

For example, copper(II) complexes of pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechol to o-quinone. cnr.itmdpi.comarabjchem.orgresearchgate.net The catalytic activity in these systems is dependent on the nature of the ligand, the copper salt used, and the solvent. cnr.itmdpi.comarabjchem.org A ligand derived from this compound would introduce specific electronic effects due to the electron-withdrawing nature of the nitro group, which could modulate the redox potential of the metal center and influence the catalytic cycle of an oxidation reaction.

Table 3: Factors Influencing Catalytic Activity of Pyrazole-Based Complexes in Catechol Oxidation

| Factor | Influence on Catalysis | Reference |

| Nature of Ligand | Steric and electronic effects on the metal center. | arabjchem.org |

| Metal Salt (Counter-ion) | Affects the coordination environment and solubility of the complex. | cnr.itmdpi.comarabjchem.org |

| Solvent | Influences the reaction rate and stability of the catalyst. | cnr.itmdpi.com |

| Ligand-to-Metal Ratio | Can affect the formation of the active catalytic species. | cnr.it |

常见问题

Q. What are the common synthetic routes for preparing 1-ethyl-5-methyl-3-nitro-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitration of pre-functionalized pyrazole precursors. For example:

- Step 1: Alkylation of 5-methylpyrazole with ethylating agents (e.g., ethyl iodide) to introduce the ethyl group at the 1-position .

- Step 2: Nitration using acetyl nitrate (HNO₃/Ac₂O) or mixed acid (H₂SO₄/HNO₃) at 0–50°C to introduce the nitro group at the 3-position .

- Key Variables: Reaction temperature and nitration agent purity significantly affect regioselectivity. Lower temperatures (0–10°C) minimize byproducts like 4-nitro isomers .

- Yield Optimization: Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound, with yields ranging from 45–65% depending on purification efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Q. What are the key reactivity patterns of the nitro group in this compound under basic vs. acidic conditions?

Methodological Answer:

- Nucleophilic Substitution: The nitro group at the 3-position is meta-directing. In acidic conditions (e.g., H₂SO₄), it stabilizes electrophilic attacks, enabling further functionalization (e.g., halogenation) .

- Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces NO₂ to NH₂, forming 3-amino derivatives, which are intermediates for heterocyclic coupling (e.g., triazoles) .

- Cycloaddition: Under thermal conditions, the nitro group participates in [3+2] cycloadditions with alkynes to form fused pyrazolo-triazole hybrids .

Advanced Research Questions

Q. How does the substitution pattern (ethyl, methyl, nitro) influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Ethyl Group (1-position): Enhances lipophilicity, improving membrane permeability. Comparative studies show ethyl > methyl > H in antifungal activity (e.g., against Candida albicans) .

- Nitro Group (3-position): Electron-withdrawing effects increase electrophilicity, critical for covalent binding to target enzymes (e.g., cytochrome P450 inhibition) .

- SAR Validation: Use molecular docking (AutoDock Vina) to simulate interactions with biological targets. For example, nitro group hydrogen bonding with Thr114 in Mycobacterium tuberculosis enoyl-ACP reductase explains antitubercular activity .

Q. How can computational chemistry predict regioselectivity challenges during nitration of 1-ethyl-5-methylpyrazole?

Methodological Answer:

- DFT Calculations (Gaussian 16): Calculate Fukui indices to identify nucleophilic sites. For 1-ethyl-5-methylpyrazole, the 3-position has higher electron density (f⁻ = 0.12) vs. 4-position (f⁻ = 0.08), favoring nitration at C3 .

- Transition State Analysis: Nitronium ion (NO₂⁺) attack at C3 has a lower activation barrier (ΔG‡ = 25 kcal/mol) than C4 (ΔG‡ = 28 kcal/mol) .

- Experimental Validation: Compare computational predictions with HPLC data from nitration reactions .

Q. What strategies resolve contradictory data on the compound’s stability in protic solvents?

Methodological Answer:

- Contradiction: Some studies report decomposition in methanol (40°C, 72h), while others note stability .

- Root-Cause Analysis:

- Mitigation: Use deuterated DMSO for NMR studies to avoid solvent interference .

Methodological Comparison Tables

Q. Table 1. Synthesis Methods for this compound

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Direct Nitration | HNO₃/Ac₂O, 0°C, 6h | 52% | |

| Microwave-Assisted | HNO₃, H₂SO₄, 80°C, 20min | 65% | |

| Stepwise Alkylation/Nitration | Ethyl iodide → HNO₃/Ac₂O | 48% |

Q. Table 2. Analytical Techniques for Structural Confirmation

| Technique | Critical Parameters | Diagnostic Signal |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 4.1 ppm (q, CH₂ ethyl) | Confirms ethyl group |

| IR (ATR) | 1532 cm⁻¹ (NO₂ asymmetric) | Verifies nitro group |

| HPLC-MS (C18 column) | tR = 8.2 min, m/z 183.18 | Purity >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。